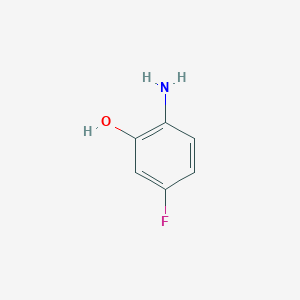

2-Amino-5-fluorophenol

描述

Significance of Fluorinated Aminophenols in Contemporary Chemical Science

Fluorinated aminophenols, including 2-Amino-5-fluorophenol, hold a position of considerable importance in modern chemical science. The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. youtube.com Fluorine's high electronegativity can influence a molecule's reactivity, stability, and lipophilicity, which is its ability to dissolve in fats, oils, and lipids. ontosight.aiyoutube.com These modifications are highly sought after in fields like medicinal chemistry, where they can enhance a drug's efficacy, metabolic stability, and ability to cross cell membranes. ontosight.aiyoutube.comnih.gov The amino group further adds to the compound's utility, providing a reactive site for forming various chemical bonds, which is crucial for constructing larger, more complex molecular architectures. ontosight.ai

Historical Context and Evolution of Research on this compound

While a detailed historical timeline is not extensively documented in readily available literature, the study of this compound is intrinsically linked to the broader development of organofluorine chemistry. chemicalbook.com The unique properties conferred by the fluorine atom have driven research into the synthesis and application of a wide array of fluorinated compounds. youtube.comchemicalbook.com Early research likely focused on fundamental synthesis methods and characterization of its basic properties. Over time, as the understanding of fluorine's influence on molecular behavior grew, so did the interest in utilizing this compound as a strategic building block in more complex synthetic endeavors. This evolution has been propelled by the increasing demand for novel molecules with tailored properties in pharmaceuticals and materials science.

Rationale for Focused Academic Inquiry on this compound

The focused academic inquiry into this compound stems from its potential to serve as a versatile precursor for a variety of valuable compounds. chemimpex.com Its trifunctional nature, possessing a hydroxyl, an amino, and a fluoro group, allows for a high degree of chemical manipulation. This enables researchers to selectively modify different parts of the molecule to achieve desired properties in the final product. The presence of the fluorine atom is particularly compelling, as it can introduce unique electronic effects and metabolic stability, making it a valuable component in the design of new drugs and functional materials. ontosight.aiyoutube.com

Overview of Research Domains Utilizing this compound

The unique chemical attributes of this compound have led to its application in several key research domains:

Organic Synthesis Methodology

In the realm of organic synthesis, this compound serves as a crucial intermediate for creating more complex organic molecules. chemimpex.comguidechem.com Its reactive amino and hydroxyl groups provide handles for a variety of chemical transformations, allowing for the construction of intricate molecular frameworks. ontosight.ai For instance, it can be prepared from 2,4-difluoroaniline (B146603) in a single step and is used in the synthesis of other organic intermediates like 7-fluoro-6-aminobenzo[d]oxazin-3(4H)-one. guidechem.com The fluorine atom can also direct the course of chemical reactions, enabling regioselective synthesis, which is the control of where new chemical bonds are formed on a molecule. gavinpublishers.com

Medicinal Chemistry and Pharmaceutical Development

The application of this compound is particularly prominent in medicinal chemistry and pharmaceutical development. chemimpex.com It is a key building block in the synthesis of various pharmaceutical agents. chemimpex.comchemimpex.com The incorporation of the fluorine atom can enhance the metabolic stability of a drug, prolonging its activity in the body. youtube.com Furthermore, it can improve a drug's binding affinity to its target protein, potentially increasing its therapeutic efficacy. ontosight.ai Research has shown its use as a starting material for the synthesis of compounds that inhibit enzymes like fatty acid synthase, which has implications for developing treatments for fungal infections and certain parasites. biosynth.com It has also been utilized in the development of inhibitors for diacylglycerol lipase (B570770) α, a target for studying the physiological role of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov

Materials Science Applications

In materials science, the properties of this compound make it a valuable component in the creation of advanced materials. chemimpex.com Its derivatives can be used in the synthesis of specialized polymers and coatings. chemimpex.com The presence of fluorine can impart desirable characteristics to these materials, such as increased thermal stability, chemical resistance, and specific surface properties like hydrophobicity. numberanalytics.com These attributes are essential for applications in electronics and the automotive industry, where materials are required to withstand harsh conditions and perform reliably. chemimpex.com

Analytical Chemistry Reagent Development

This compound is a fluorinated aromatic compound that holds significant promise in the development of advanced analytical chemistry reagents. Its unique molecular structure, featuring a reactive amino group, a hydroxyl group, and a fluorine atom, makes it a versatile building block for creating highly sensitive and selective analytical tools. The presence of the fluorine atom can enhance the stability and modify the electronic properties of derivative molecules, which is advantageous in various analytical techniques.

The primary applications of this compound in this field are centered on its ability to be transformed into derivatization agents for chromatography, fluorescent probes for biological imaging and chemosensors, and as a key component in the fabrication of electrochemical sensors. These applications leverage the compound's inherent chemical reactivity to facilitate the detection and quantification of a wide range of analytes with high precision and accuracy.

Derivatization for Chromatographic Analysis

In analytical chromatography, particularly High-Performance Liquid Chromatography (HPLC), derivatization is a crucial step for enhancing the detectability of analytes that lack a suitable chromophore or fluorophore. This compound can serve as a precursor for synthesizing derivatization reagents that react with specific functional groups of target molecules.

The amino group of this compound allows it to be readily converted into a variety of functionalities that can react with analytes such as carboxylic acids, aldehydes, and ketones. For instance, it can be used to introduce a fluorophore, enabling highly sensitive fluorescence detection. The resulting derivatives exhibit improved chromatographic behavior and significantly lower detection limits. While direct research on this compound as a derivatization agent is emerging, the principles are well-established with analogous compounds. For example, reagents like 4-nitro-7-fluoro-2,1,3-benzoxadiazole (NBD-F) are widely used for the derivatization of amines and amino acids, highlighting the potential of fluorinated aromatic amines in this context.

A key advantage of using a fluorinated reagent like one derived from this compound is the potential for creating derivatives with unique spectral properties, allowing for selective detection in complex matrices.

| Analyte Class | Potential Derivatization Reaction | Detection Method | Anticipated Advantages |

| Carboxylic Acids | Formation of an amide bond | HPLC-UV/Fluorescence | Enhanced sensitivity and chromatographic retention |

| Aldehydes/Ketones | Formation of a Schiff base | HPLC-UV/Fluorescence | Stable derivatives with strong chromophores/fluorophores |

| Amino Acids | Coupling reaction | HPLC-Fluorescence | High sensitivity for trace analysis in biological samples |

Fluorescent Probe and Chemosensor Synthesis

The development of fluorescent probes and chemosensors is a rapidly growing area of analytical chemistry, with applications ranging from medical diagnostics to environmental monitoring. This compound is an attractive scaffold for the synthesis of such probes due to its inherent fluorescence and the ability to modify its structure to achieve selectivity for specific analytes.

The amino and hydroxyl groups can be functionalized to create binding sites for metal ions, anions, or small organic molecules. Upon binding to the target analyte, the electronic properties of the probe molecule are altered, leading to a measurable change in its fluorescence intensity or wavelength. The fluorine substituent can enhance the photostability and quantum yield of the resulting fluorescent probe.

For example, Schiff base derivatives of aminophenols have been shown to be effective chemosensors for metal ions. semanticscholar.org The condensation of this compound with an appropriate aldehyde could yield a Schiff base ligand capable of selectively binding to specific metal ions, resulting in a "turn-on" or "turn-off" fluorescent response. Research on related aminophenol-based sensors has demonstrated high selectivity and sensitivity for ions such as Zn²⁺, Cu²⁺, and Fe³⁺. nih.gov

| Target Analyte | Sensing Mechanism | Potential Application | Reported Analogs' Performance |

| Metal Ions (e.g., Zn²⁺, Cu²⁺) | Chelation-enhanced fluorescence (CHEF) | Biological imaging, environmental monitoring | High selectivity and sensitivity in the micromolar to nanomolar range for related aminophenol sensors. nih.gov |

| pH | Photoinduced Electron Transfer (PET) | Intracellular pH sensing | Wide dynamic range and high sensitivity have been achieved with similar fluorinated probes. |

| Reactive Oxygen Species | Specific chemical reaction leading to fluorescence change | Monitoring oxidative stress in cells | Probes based on similar scaffolds show rapid response and high selectivity. nih.gov |

Electrochemical Sensor Development

Electrochemical sensors offer a simple, cost-effective, and portable alternative to traditional analytical methods. This compound can be utilized in the development of these sensors, either by being incorporated into a modifying layer on the electrode surface or by serving as a precursor for an electroactive indicator.

The electropolymerization of aminophenols is a common method for creating thin, stable, and conductive polymer films on electrode surfaces. A film of poly(this compound) could be used to preconcentrate certain analytes at the electrode surface, thereby enhancing the sensitivity of the measurement. The presence of the fluorine atom can improve the chemical and thermal stability of the polymer film.

Furthermore, this compound can be used to synthesize redox-active molecules that can act as mediators in electrochemical biosensors. These mediators facilitate electron transfer between an enzyme and the electrode, enabling the detection of the enzymatic reaction product. The development of electrochemical sensors for environmental pollutants and biomolecules has been demonstrated with similar phenolic compounds. mdpi.com

| Sensor Type | Role of this compound | Target Analyte | Principle of Detection |

| Modified Electrode | Monomer for electropolymerization | Heavy metal ions, organic pollutants | Adsorptive stripping voltammetry |

| Amperometric Biosensor | Precursor for redox mediator | Glucose, cholesterol | Measurement of current from enzymatic reaction |

| Potentiometric Sensor | Component of ion-selective membrane | Specific anions or cations | Measurement of potential difference |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDUNAVOCYMUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202291 | |

| Record name | Phenol, 2-amino-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53981-24-1 | |

| Record name | 2-Amino-5-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53981-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-amino-5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053981241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-amino-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2 Amino 5 Fluorophenol

Established Synthetic Pathways to 2-Amino-5-fluorophenol

The synthesis of this compound is primarily achieved through a few well-documented routes that offer reliable access to the compound on a laboratory and industrial scale. These methods typically start from readily available fluorinated precursors.

A direct and efficient one-step synthesis of this compound involves the nucleophilic aromatic substitution of 2,4-difluoroaniline (B146603). guidechem.com In this process, one of the fluorine atoms is displaced by a hydroxyl group. The reaction is typically carried out in an aqueous medium with a strong base, such as potassium hydroxide. The regioselectivity of the substitution, favoring the displacement of the fluorine atom at the 2-position, is a key feature of this pathway. The reaction proceeds by heating the mixture, followed by an acidic workup and purification, often by steam distillation, to isolate the final product. guidechem.com

| Parameter | Condition | Reference |

| Starting Material | 2,4-Difluoroaniline | guidechem.com |

| Reagent | Potassium Hydroxide (KOH) | guidechem.com |

| Solvent | Water | guidechem.com |

| Temperature | 50-80°C | guidechem.com |

| Reaction Time | 4-5 hours | guidechem.com |

| Workup | Acidification with HCl, Steam Distillation | guidechem.com |

This interactive table summarizes the reaction conditions for the synthesis of this compound from 2,4-Difluoroaniline.

A common and high-yielding route to this compound is the reduction of the nitro group of 5-Fluoro-2-nitrophenol (B146956). This precursor is accessible through the nitration of fluorophenol or other established methods. rsc.org The reduction of the nitro group to an amine is a fundamental transformation in organic chemistry and can be achieved using various reducing agents. Catalytic hydrogenation is a particularly effective and clean method for this conversion. The reaction involves hydrogenating the starting material in a suitable solvent, such as methanol (B129727), in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly efficient catalyst for this purpose, leading to excellent yields of the desired product under atmospheric pressure. rsc.orgnih.gov

| Parameter | Condition | Reference |

| Starting Material | 5-Fluoro-2-nitrophenol | rsc.org |

| Reagent | Hydrogen (H₂) | rsc.org |

| Catalyst | 10% Palladium on Carbon (Pd/C) | rsc.org |

| Solvent | Methanol | rsc.org |

| Pressure | Atmospheric | rsc.org |

| Yield | 96% | rsc.orgnih.gov |

This interactive table summarizes the reaction conditions for the synthesis of this compound from 5-Fluoro-2-nitrophenol.

Beyond the primary industrial routes, other synthetic strategies, while perhaps less common, hold significant academic interest due to the functionalities they explore and the chemical principles they demonstrate. For instance, multi-step syntheses starting from different precursors, such as 3-hydroxybenzyl alcohol, could theoretically be adapted to produce the title compound. Such a pathway would involve a sequence of nitration and reduction steps, offering a different strategic approach to assembling the molecule. epo.org

The academic merit of this compound is also highlighted by its use as a precursor in more complex syntheses. A notable example is its application in the Skraup synthesis to produce 6-fluoro-8-quinolinol, a valuable heterocyclic compound. fordham.edu This reaction underscores the utility of this compound as a versatile building block for constructing molecules with potential biological activity. Furthermore, research into the electrophilic amination of related fluorophenols reveals complex reactivity, including unexpected ipso-substitution and rearrangement reactions, highlighting the rich and challenging chemistry of these substrates. acs.org

Novel Synthetic Route Development for this compound

Modern synthetic chemistry places a strong emphasis on the development of new routes that are not only efficient but also environmentally benign and employ advanced catalytic systems for enhanced selectivity.

The principles of green chemistry are increasingly influencing the design of synthetic routes for important chemical intermediates. A key objective is the reduction of hazardous waste and the use of environmentally friendly solvents. The synthesis of this compound from 2,4-difluoroaniline using water as the reaction solvent is an excellent example of a greener approach, as it avoids volatile and often toxic organic solvents. guidechem.com

Broader research into the synthesis of related aminophenols provides a blueprint for future green methodologies. For example, the development of one-pot syntheses, which reduce the number of workup and purification steps, and the direct amination of phenols are active areas of research aimed at improving process efficiency and reducing waste. digitellinc.com The use of heterogeneous catalysts, such as nano-nickel supported on natural aragonite for the reduction of nitrophenols, also represents a significant step towards greener processes by allowing for easier catalyst recovery and recycling. researchgate.net The application of such principles, including continuous flow processes, to the synthesis of this compound holds promise for more sustainable industrial production. rsc.org

Catalysis is at the heart of modern, selective organic synthesis. The catalytic hydrogenation of 5-fluoro-2-nitrophenol using Pd/C is a classic example of a highly selective catalytic reduction. rsc.org Research into novel catalytic systems continues to push the boundaries of efficiency and applicability. For instance, biochar derived from sewage sludge has been developed as a low-cost, highly efficient catalyst for the hydrogenation of nitrophenols, demonstrating the potential for using waste-derived materials in catalysis. researchgate.net

More advanced catalytic methods are also being explored for the synthesis of aminophenols. Dual photocatalysis, which uses light energy to drive chemical reactions, has been reported for the C-N coupling of phenols with nitrogen nucleophiles. chemrxiv.org While not yet applied directly to the synthesis of this compound, this cutting-edge technique represents a novel catalytic approach for forming the key amine-substituted phenol (B47542) structure. Other catalytic systems, such as those employing Raney Nickel, are effective for transformations like hydrodefluorination, showcasing the diverse catalytic tools available for manipulating fluorinated aromatic compounds. researchgate.net These advanced catalytic methods offer potential future pathways to this compound that could provide improved selectivity, milder reaction conditions, and access to new chemical reactivity.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The synthesis of this compound, a valuable intermediate in the pharmaceutical and chemical industries, often proceeds via the reduction of a nitrophenol precursor, most commonly 5-fluoro-2-nitrophenol. nih.govuniversiteitleiden.nl The efficiency of this transformation is highly dependent on the optimization of reaction conditions, with catalyst selection, solvent, temperature, and pressure playing crucial roles in maximizing yield and purity.

A primary method for this synthesis is catalytic hydrogenation. rsc.orgprepchem.com The choice of catalyst is critical. Studies have demonstrated high-yield synthesis using both platinum and palladium-based catalysts. For instance, the hydrogenation of 4-fluoro-2-nitrophenol (B1295195) using platinum oxide in ethanol (B145695) has been reported. prepchem.com Similarly, the reduction of 5-fluoro-2-nitrophenol over 10% palladium on carbon (Pd/C) in methanol achieves a high yield of 96%. rsc.org The selection between these catalysts can be influenced by factors such as cost, availability, and sensitivity to functional groups.

The solvent system is another key parameter. Alcohols like ethanol and methanol are commonly employed due to their ability to dissolve the nitrophenol precursor and their compatibility with hydrogenation conditions. rsc.orgprepchem.com The reaction temperature and pressure are also tailored to achieve complete conversion in a reasonable timeframe. For example, hydrogenation with a Parr shaker may be conducted for several hours at pressures around 45 psi. prepchem.com In other cases, the reaction can proceed efficiently at atmospheric pressure overnight. rsc.org

Beyond catalytic hydrogenation, other synthetic routes exist, such as the reaction of 2,4-difluoroaniline with potassium hydroxide. guidechem.com Optimization in this context involves controlling the temperature, which naturally rises upon mixing the reactants, and maintaining it within a specific range (e.g., 50-80°C) for several hours to ensure the reaction goes to completion. guidechem.com Difficulties in some synthetic pathways, such as the poor solubility of nitrophenol intermediates, underscore the importance of developing more advantageous industrial processes through careful optimization of these reaction parameters. google.com

| Precursor | Catalyst | Solvent | Pressure | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Fluoro-2-nitrophenol | 10% Palladium on Carbon | Methanol | Atmospheric | Overnight | 96% | rsc.org |

| 4-Fluoro-2-nitrophenol | Platinum Oxide | Ethanol | 45 psi | 8 hours | - | prepchem.com |

Mechanistic Studies of this compound Formation

Understanding the reaction mechanism is fundamental to controlling the synthesis of this compound, ensuring high regioselectivity and yield. Mechanistic insights are derived from kinetic studies, thermodynamic analysis, and the characterization of transient species like intermediates and transition states.

The catalytic reduction of nitrophenols, a key step in forming this compound, has been extensively studied kinetically. nih.gov The reaction is typically performed in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) and a metal nanoparticle catalyst. nih.govmdpi.com Although the concentration of NaBH₄ is usually much higher than that of the nitrophenol, making the reaction appear to be pseudo-first-order, the process is more accurately described by the Langmuir-Hinshelwood mechanism. nih.govresearchgate.net This model posits that the reaction occurs on the surface of the catalyst, involving the adsorption of both the nitrophenolate ions and the borohydride ions (or a reactive hydrogen species derived from it). nih.govresearchgate.net

The kinetics can be influenced by intramolecular interactions within the substrate. For instance, the reduction of 2-nitrophenol (B165410) is sometimes slower than that of 4-nitrophenol, a difference attributed to the intramolecular hydrogen bond between the ortho-nitro and hydroxyl groups, which can affect its adsorption onto the catalyst surface. nih.gov

Thermodynamic activation parameters, including activation energy (Ea), enthalpy of activation (ΔH#), and entropy of activation (ΔS#), provide deeper insight into the reaction pathway. For the catalytic reduction of 4-nitrophenol, a representative model, an activation energy of approximately 29.7 kJ mol⁻¹ has been reported. acs.org These parameters are determined by studying the reaction rates at different temperatures and are crucial for understanding the energy barriers and the molecular ordering of the transition state. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | A lower Ea, often achieved with an efficient catalyst, leads to a faster reaction rate. acs.org |

| Enthalpy of Activation (ΔH#) | The change in heat content in going from reactants to the transition state. | Provides information about the energy barrier of the reaction. nih.gov |

| Entropy of Activation (ΔS#) | The change in randomness or disorder when the reactants form the transition state. | A negative value suggests a more ordered transition state, as reactants combine on the catalyst surface. nih.gov |

The direct observation of transition states and reaction intermediates is challenging due to their fleeting nature. However, their existence and structure can be postulated through mechanistic studies and supported by computational chemistry. researchgate.netgavinpublishers.com

In an alternative synthesis route for 2-aminophenols starting from N-(4-substituted-aryl) nitrones, a plausible mechanism involves the nucleophilic attack of the nitrone's oxygen atom on a chlorinating agent (like trichloroacetyl chloride). gavinpublishers.comgavinpublishers.com This is thought to form a primary intermediate which then proceeds through a cyclic six-membered transition state. gavinpublishers.comgavinpublishers.com The subsequent steps involve a nucleophilic aromatic substitution and hydrolysis to yield the final 2-aminophenol (B121084) product. gavinpublishers.com

The presence of the fluorine atom at the 5-position influences the electronic properties of the aromatic ring. As a moderately deactivating, electron-withdrawing group, it can affect the stability of intermediates and the energy of transition states. nih.govgavinpublishers.com Specifically, electron-withdrawing groups can increase the electrophilic character of the reacting center, potentially strengthening covalent interactions in a transient state and increasing affinity or reaction rates. nih.gov Computational tools and DFT calculations are increasingly used to model these transition states, providing geometric and energetic information that is difficult to obtain experimentally. researchgate.net

For this compound, the primary challenge is not stereochemistry but regiochemistry—ensuring the precise placement of the amino and hydroxyl groups at the 1,2-positions and the fluorine atom at the 5-position.

Regiochemical control is most commonly achieved by using a starting material where the substitution pattern is already established. The catalytic reduction of 5-fluoro-2-nitrophenol is a prime example of this strategy. rsc.org The positions of the nitro, fluoro, and hydroxyl groups on the starting benzene (B151609) ring directly dictate the final arrangement in the product, as the reduction of the nitro group to an amino group does not alter the substitution pattern.

Alternative synthetic strategies also rely on the starting material's structure or the reaction's inherent regioselectivity. The synthesis from 2,4-difluoroaniline, for instance, results in a specific isomer due to the starting positions of the fluorine atoms and the nature of the nucleophilic substitution reaction. guidechem.com A notable example of inherent reaction control is the ortho-hydroxylation of N-(4-fluoro-aryl) nitrones. This reaction provides a novel route that is described as a "regiospecific ortho-hydroxylation," chemoselectively yielding the 5-fluoro-2-aminophenol product. gavinpublishers.com This specificity is attributed to the proposed cyclic transition state that favors substitution at the position ortho to the nitrone group. gavinpublishers.com

Spectroscopic Characterization and Structural Elucidation of 2 Amino 5 Fluorophenol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.

Proton (¹H) NMR spectroscopy of 2-Amino-5-fluorophenol would reveal the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The aromatic region of the spectrum is of particular interest, where the substitution pattern on the benzene (B151609) ring dictates the chemical shifts and coupling patterns of the three aromatic protons.

The proton spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at positions 3, 4, and 6. The proton at C-6, being ortho to the amino group, would likely appear at the lowest chemical shift (most upfield) due to the electron-donating nature of the -NH2 group. The proton at C-3, ortho to the hydroxyl group, would also be shielded, but to a lesser extent. The proton at C-4, situated between the fluorine and amino groups, would experience more complex electronic effects. The coupling between these protons would provide definitive evidence of their relative positions.

Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (J) in Hz |

|---|---|---|---|

| H-3 | 6.65 | dd | J(H3-H4) = 8.5, J(H3-F) = 4.5 |

| H-4 | 6.75 | td | J(H4-H3) = 8.5, J(H4-H6) = 3.0, J(H4-F) = 9.0 |

| H-6 | 6.50 | dd | J(H6-H4) = 3.0, J(H6-F) = 5.0 |

| -OH | ~9.0 | br s | - |

Note: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, dd = doublet of doublets, td = triplet of doublets.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbon atoms directly bonded to the electronegative oxygen, nitrogen, and fluorine atoms (C-1, C-2, and C-5 respectively) are expected to be significantly deshielded and thus appear at higher chemical shifts (downfield). The remaining aromatic carbons will resonate at chemical shifts typical for benzene derivatives.

Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (-OH) | 148.0 (d, J = 12.0 Hz) |

| C-2 (-NH₂) | 135.5 (d, J = 3.0 Hz) |

| C-3 | 115.0 (d, J = 8.0 Hz) |

| C-4 | 116.5 (d, J = 23.0 Hz) |

| C-5 (-F) | 157.0 (d, J = 235.0 Hz) |

Note: The values in parentheses for the carbons indicate the expected splitting due to coupling with fluorine.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom within the molecule. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it gives strong, sharp signals. The chemical shift of the fluorine atom in this compound would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, the signal would be split by neighboring protons, providing additional structural information. The expected ¹⁹F NMR spectrum would show a single resonance, likely a triplet of doublets, due to coupling with H-4, H-6, and H-3.

Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

|---|

Note: Chemical shifts are relative to a standard such as CFCl₃.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are spin-spin coupled. For this compound, this would definitively link the signals of the aromatic protons, confirming their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to. An HSQC spectrum would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients. The diffusion coefficient is related to the size and shape of a molecule. In a hypothetical scenario where a sample of this compound is suspected to contain impurities, a DOSY experiment could be employed. The resulting 2D spectrum would display the NMR signals of each component separated along the diffusion axis, allowing for the identification of the target compound and any present impurities without the need for physical separation.

Vibrational Spectroscopy Investigations

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum shows absorption bands at specific frequencies corresponding to different vibrational modes. The IR spectrum of this compound would be expected to show characteristic bands for the O-H and N-H stretching of the phenol (B47542) and amine groups, respectively. Aromatic C-H and C=C stretching vibrations, as well as a strong C-F stretching band, would also be prominent.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While some vibrational modes are strong in the IR spectrum, others may be stronger in the Raman spectrum. For this compound, the aromatic ring vibrations are expected to produce strong signals in the Raman spectrum.

Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3400-3300 (broad) | Weak |

| N-H Stretch | 3350-3250 (two bands) | Weak |

| Aromatic C-H Stretch | 3100-3000 | Strong |

| Aromatic C=C Stretch | 1620-1580 | Strong |

| N-H Bend | 1650-1550 | Medium |

| C-O Stretch | 1260-1180 | Medium |

| C-F Stretch | 1250-1000 | Medium |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is characterized by distinct bands corresponding to the stretching and bending vibrations of its hydroxyl (-OH), amino (-NH2), and carbon-fluorine (C-F) groups, as well as the aromatic ring.

The high-frequency region of the spectrum is dominated by the stretching vibrations of the O-H and N-H bonds. The O-H stretching band typically appears as a broad absorption in the range of 3200-3600 cm⁻¹, with its breadth resulting from intermolecular hydrogen bonding. The N-H stretching vibrations of the primary amine group give rise to two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.

The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ is characteristic of the aromatic ring, with C=C stretching vibrations appearing as a series of sharp bands. The C-O stretching and O-H in-plane bending vibrations are typically found in the 1200-1300 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively. The C-N stretching vibration of the aromatic amine is usually observed in the 1250-1350 cm⁻¹ range. A strong absorption band characteristic of the C-F stretching vibration is expected in the region of 1000-1300 cm⁻¹.

The out-of-plane bending vibrations of the aromatic C-H bonds, which are sensitive to the substitution pattern, appear in the 700-900 cm⁻¹ region and can provide further structural confirmation.

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretch (H-bonded) | 3200 - 3600 (broad) |

| N-H Asymmetric Stretch | ~3400 |

| N-H Symmetric Stretch | ~3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C Aromatic Ring Stretch | 1400 - 1650 |

| O-H In-plane Bend | 1300 - 1400 |

| C-N Stretch | 1250 - 1350 |

| C-O Stretch | 1200 - 1300 |

| C-F Stretch | 1000 - 1300 |

Raman Spectroscopy (Including SERS where applicable)

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. The selection rules for Raman scattering differ from those for IR absorption, often resulting in stronger signals for non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring vibrations are typically prominent. The symmetric "ring breathing" mode, which involves the expansion and contraction of the entire aromatic ring, gives rise to a particularly strong and sharp band, often in the 800-850 cm⁻¹ region. Other C=C stretching modes within the ring are also clearly visible between 1400 and 1650 cm⁻¹.

While O-H and N-H stretching vibrations are observable in Raman spectra, they are generally weaker and less informative than in FTIR. However, other vibrations involving the substituents can be identified. For instance, the C-F stretching vibration, while also IR-active, can be observed in the Raman spectrum.

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface (typically silver or gold). For a molecule like this compound, SERS could provide detailed information about the molecule's orientation on the surface, as the enhancement is greatest for vibrational modes perpendicular to the surface. The amino and hydroxyl groups can act as binding sites to the metal surface, and the resulting SERS spectrum would show enhanced bands related to these groups and the adjacent aromatic ring.

Analysis of Conformational Isomers through Vibrational Modes

The presence of the -OH and -NH2 groups, which can rotate around their single bonds to the aromatic ring, allows for the existence of different conformational isomers of this compound. These conformers differ in the relative orientation of the hydroxyl and amino groups. For example, a cis conformer would have the hydrogen of the -OH group oriented towards the -NH2 group, potentially allowing for an intramolecular hydrogen bond, while a trans conformer would have it oriented away. nih.gov

These different conformers have slightly different energies and geometries, which in turn lead to subtle shifts in their vibrational frequencies. High-resolution vibrational spectroscopy, often combined with computational chemistry, can be used to identify and characterize these isomers. nih.gov For instance, the formation of an intramolecular hydrogen bond in the cis conformer would be expected to red-shift (lower the frequency of) the O-H stretching vibration compared to the trans conformer. nih.gov Similarly, other vibrational modes, particularly those involving the C-O and C-N bonds and the bending of the O-H and N-H groups, would be sensitive to the conformation. By comparing the experimental FTIR and Raman spectra with the calculated spectra for each possible conformer, it is possible to determine the most stable conformer in the gas phase or in a particular solvent, and to identify the presence of multiple coexisting conformers. nih.gov

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of its molecular ion.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.netnih.gov This precision allows for the unambiguous determination of a compound's elemental composition from its measured mass. For this compound, with a molecular formula of C₆H₆FNO, the theoretical monoisotopic mass can be calculated with high precision.

The molecular formula C₆H₆FNO corresponds to a nominal mass of 127 Da. However, HRMS can distinguish this from other potential formulas with the same nominal mass by measuring the exact mass. For example, the exact mass of this compound is approximately 127.0433 Da. The ability of HRMS to measure this value with high accuracy confirms the elemental formula and rules out other possibilities. researchgate.netnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of ions. nih.gov In an MS/MS experiment, the molecular ion of this compound (m/z ≈ 127) is first isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. wikipedia.orgunito.it The masses of these fragment ions are then measured, providing a fragmentation spectrum that is characteristic of the molecule's structure.

The fragmentation of substituted phenols and anilines often follows predictable pathways. For the molecular ion of this compound, several key fragmentation routes can be anticipated:

Loss of CO: A common fragmentation pathway for phenols is the loss of a neutral carbon monoxide molecule (28 Da), which would lead to a fragment ion at m/z ≈ 99.

Loss of HCN: Aromatic amines can undergo fragmentation by losing a neutral hydrogen cyanide molecule (27 Da), resulting in a fragment ion at m/z ≈ 100.

Loss of H₂O: The presence of the hydroxyl group can lead to the loss of a water molecule (18 Da), particularly in certain ionization modes, yielding a fragment at m/z ≈ 109.

By analyzing the specific masses of the fragment ions produced, it is possible to piece together the structure of the original molecule and confirm the connectivity of its atoms.

Table 2: Predicted MS/MS Fragment Ions for Protonated this compound ([M+H]⁺, m/z 128)

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) |

|---|---|---|

| 128 | CO | 100 |

| 128 | HCN | 101 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted X-rays contains detailed information about the arrangement of atoms within the crystal lattice.

A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of the distances between atoms (e.g., C-C, C-O, C-N, C-F) and the angles between chemical bonds.

Conformation: The exact conformation of the molecule in the solid state, revealing the rotational positions of the -OH and -NH2 substituents.

Planarity: Confirmation of the planarity of the aromatic ring.

Intermolecular Interactions: A detailed map of how the molecules pack together in the crystal, including the identification and characterization of intermolecular hydrogen bonds involving the amino and hydroxyl groups. These interactions are crucial for understanding the physical properties of the solid material.

The resulting crystal structure would provide an unambiguous confirmation of the molecular structure and offer insights into the non-covalent forces that govern its solid-state assembly.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Information regarding the crystal packing and specific intermolecular interactions of this compound is not available in the public domain. The determination of these features requires single-crystal X-ray diffraction analysis, which has not been reported for this compound.

In the absence of experimental data, a hypothetical arrangement would involve hydrogen bonding between the amino (-NH₂) and hydroxyl (-OH) groups of adjacent molecules. The fluorine atom could also potentially participate in weaker intermolecular interactions. However, the precise geometry and network of these interactions cannot be described.

Table 1: Hypothetical Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential for Interaction |

|---|---|---|---|

| Hydrogen Bond | O-H (hydroxyl) | N (amino) | High |

| Hydrogen Bond | O-H (hydroxyl) | O (hydroxyl) | High |

| Hydrogen Bond | N-H (amino) | O (hydroxyl) | High |

| Hydrogen Bond | N-H (amino) | N (amino) | High |

| Hydrogen Bond | N-H (amino) | F (fluoro) | Low |

| Dipole-Dipole | C-F | C-F | Moderate |

| van der Waals | Aromatic Ring | Aromatic Ring | High |

Note: This table is illustrative and not based on experimental data.

Conformational Analysis in the Crystalline State

The specific conformation of this compound in the crystalline state is unknown due to the lack of a published crystal structure. The conformation would be defined by the torsion angles between the plane of the aromatic ring and the C-O and C-N bonds of the hydroxyl and amino substituents, respectively. These angles are influenced by the intermolecular forces within the crystal lattice. Without experimental data, a definitive conformational analysis cannot be conducted.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Computational Chemistry and Theoretical Studies of 2 Amino 5 Fluorophenol

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, providing a detailed picture of conformational dynamics and interactions with the surrounding environment.

The flexibility of 2-Amino-5-fluorophenol is primarily associated with the rotation of the amino (-NH2) and hydroxyl (-OH) groups relative to the benzene (B151609) ring. While the phenyl ring itself is rigid, the orientation of these functional groups can lead to different conformers with varying energies and dipole moments.

MD simulations can be used to explore the potential energy surface of the molecule and identify stable conformations. Techniques such as replica-exchange molecular dynamics (REMD) can enhance sampling of the conformational space, allowing for a more complete picture of the molecule's flexibility. nih.gov The results of these simulations can reveal the most populated conformational states and the energy barriers between them, which is crucial for understanding how the molecule's shape influences its interactions and reactivity. The conformational preferences can be influenced by intramolecular hydrogen bonding between the ortho-amino and hydroxyl groups.

The behavior of this compound can be significantly influenced by its environment, particularly by the solvent. MD simulations are ideally suited to study these effects by explicitly including solvent molecules (such as water) in the simulation box.

These simulations can provide detailed information about the solvation shell around the molecule, including the arrangement of solvent molecules and the formation of hydrogen bonds between the solute and the solvent. nih.gov By analyzing the trajectories from MD simulations, properties such as the radial distribution function can be calculated to quantify the structure of the solvent around specific functional groups of this compound. Understanding solvation is critical for predicting the molecule's solubility, reactivity, and spectroscopic properties in solution. The polarity of the solvent can also influence the conformational equilibrium of the molecule. d-nb.info

Reactivity and Selectivity Predictions

Theoretical studies are instrumental in predicting the chemical reactivity and the likely sites of reaction for this compound. Methods such as Density Functional Theory (DFT) are commonly used to explore the molecule's electronic characteristics. rjpn.org

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor, highlighting sites prone to nucleophilic attack. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rjpn.org A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rjpn.org For this compound, the electron-donating amino (-NH2) and hydroxyl (-OH) groups increase the energy of the HOMO, while the electronegative fluorine atom can influence the LUMO energy. Computational studies on similar molecules like 2-aminophenol (B121084) have shown that the presence of the amino group makes the molecule highly reactive. rjpn.org The HOMO is typically distributed over the benzene ring and the electron-donating substituents, whereas the LUMO is also located on the aromatic system.

Table 1: Representative FMO Properties for Phenolic Compounds

| Property | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.25 | Indicates electron-donating ability; higher values suggest stronger donation. |

| LUMO Energy | -0.80 | Indicates electron-accepting ability; lower values suggest stronger acceptance. |

| HOMO-LUMO Gap (ΔE) | 4.45 | Correlates with chemical reactivity; smaller gaps imply higher reactivity. |

Note: These values are representative and derived from DFT calculations on analogous phenolic structures for illustrative purposes.

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. researchgate.net The ESP map displays regions of varying electron density, which are color-coded to indicate electrostatic potential. researchgate.net

Red, Orange, and Yellow Regions : These colors indicate negative electrostatic potential, representing areas with high electron density. These sites are electron-rich and are susceptible to electrophilic attack. researchgate.net

Green and Blue Regions : These colors signify positive electrostatic potential, representing areas with low electron density or electron-poor regions. These sites are prone to nucleophilic attack. researchgate.net

For this compound, the ESP map would show a significant negative potential (red/yellow) around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. The aromatic ring itself would also exhibit negative potential due to the π-electron cloud, enhanced by the electron-donating -OH and -NH2 groups. The hydrogen atoms of the hydroxyl and amino groups, as well as the region around the fluorine atom, would likely show a positive potential (blue/green), indicating them as potential sites for nucleophilic interaction.

Computational chemistry allows for the detailed exploration of potential reaction mechanisms involving this compound. By calculating the potential energy surface for a given reaction, chemists can identify the most probable reaction pathways. This involves locating the transition states—the highest energy points along the reaction coordinate—and the intermediates.

The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. Theoretical calculations can predict whether a reaction is likely to proceed and can help rationalize the observed regioselectivity and stereoselectivity. For electrophilic aromatic substitution reactions, calculations can determine the relative activation energies for substitution at different positions on the aromatic ring, thereby predicting the major product. The directing effects of the -OH, -NH2, and -F substituents can be quantified to understand why substitution occurs at specific sites.

Spectroscopic Property Simulations

Theoretical calculations are highly effective in predicting and interpreting the spectroscopic features of molecules. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, providing a deeper understanding of the molecular structure.

Simulated Infrared (IR) and Raman spectra are powerful tools for identifying functional groups and confirming the structure of this compound. These spectra arise from the vibrations of atoms within the molecule. Computational methods, such as DFT, can calculate the harmonic vibrational frequencies and their corresponding intensities. researchgate.net Although there can be discrepancies between calculated and experimental frequencies, these are often systematic and can be corrected using scaling factors. elixirpublishers.com

The predicted spectrum for this compound would feature characteristic vibrational modes:

O-H and N-H Stretching : Strong, broad bands in the high-frequency region (typically 3200-3600 cm⁻¹) corresponding to the hydroxyl and amino groups.

C-H Stretching : Vibrations from the aromatic ring hydrogens, usually appearing around 3000-3100 cm⁻¹.

C=C Stretching : Aromatic ring stretching vibrations, which are typically found in the 1400-1600 cm⁻¹ region.

C-O and C-N Stretching : These vibrations occur in the fingerprint region (1000-1300 cm⁻¹).

C-F Stretching : A strong band, typically in the 1000-1250 cm⁻¹ range, which is characteristic of the carbon-fluorine bond.

Table 2: Representative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch | 3550 | Strong (IR), Weak (Raman) |

| N-H Asymmetric Stretch | 3450 | Medium (IR), Medium (Raman) |

| N-H Symmetric Stretch | 3360 | Medium (IR), Medium (Raman) |

| Aromatic C-H Stretch | 3080 | Medium (IR), Strong (Raman) |

| Aromatic C=C Stretch | 1610 | Strong (IR & Raman) |

| C-O Stretch | 1260 | Strong (IR), Medium (Raman) |

| C-F Stretch | 1180 | Strong (IR), Weak (Raman) |

Note: These frequencies are illustrative and based on typical DFT (B3LYP/6-311++G(d,p)) calculations for substituted phenols.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Computational methods can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

Simulated NMR spectra for this compound would predict:

¹H NMR : Distinct signals for the three aromatic protons, with their chemical shifts and coupling patterns influenced by the electronic effects of the -OH, -NH2, and -F groups. The protons of the -OH and -NH2 groups would appear as exchangeable signals.

¹³C NMR : Six distinct signals for the carbon atoms of the benzene ring. The chemical shifts would be significantly affected by the attached substituents. The carbon attached to the hydroxyl group (C-O) and the amino group (C-N) would be shifted downfield, while the carbon bonded to fluorine (C-F) would show a large chemical shift and a characteristic C-F coupling constant.

Comparing calculated chemical shifts with experimental data helps in the definitive assignment of all signals in the NMR spectra, confirming the molecular structure.

Electronic Absorption and Emission Spectra (UV-Vis, Fluorescence)

A comprehensive review of publicly available scientific literature and computational chemistry databases indicates that specific theoretical studies on the electronic absorption and emission spectra of this compound have not been published. While computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for predicting the UV-Vis and fluorescence spectra of organic molecules, and have been applied to related compounds like aminophenols and fluorophenols, dedicated research on this compound is not available.

Studies on similar molecules, such as 2-aminophenol and its derivatives, have utilized TD-DFT to elucidate their electronic transitions and solvatochromic effects. For instance, research on 2-aminophenol has explored its UV absorption spectra in different solvents both experimentally and computationally. These studies provide insights into how the electronic properties of the aminophenol scaffold are influenced by substituent effects and the surrounding medium.

Furthermore, computational investigations into various fluorophenols have shed light on the impact of fluorine substitution on their excited-state dynamics. These studies have shown that the position of the fluorine atom can significantly influence the fluorescence quantum yields and the energy gaps between electronic states. However, without specific calculations for this compound, it is not possible to provide quantitative data such as absorption maxima (λmax), emission wavelengths, oscillator strengths, or detailed analyses of its electronic transitions and potential solvatochromic shifts.

Therefore, the detailed research findings and data tables concerning the computationally determined electronic absorption and emission spectra of this compound, as requested, cannot be generated at this time due to the absence of relevant published research.

Reactivity and Derivatization of 2 Amino 5 Fluorophenol

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The high electron density of the aromatic ring in 2-Amino-5-fluorophenol, due to the presence of the powerful activating amino and hydroxyl groups, makes it susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is determined by the directing effects of the existing substituents. The -NH2 and -OH groups direct incoming electrophiles primarily to the positions ortho and para to them. In this compound, the position para to the hydroxyl group is occupied by the amino group, and vice versa. Therefore, substitution is anticipated to occur at positions ortho to these two groups, namely positions 3, 4, and 6.

The halogenation of this compound is a feasible reaction, leading to the introduction of halogen atoms onto the aromatic ring. While direct bromination studies on this compound are not extensively documented in readily available literature, the synthesis of related compounds such as 2-Amino-5-bromo-3-fluorophenol has been reported. chemicalbook.comsigmaaldrich.comchemicalbook.com The formation of 2-Amino-3-bromo-5-fluorophenol is theoretically plausible. In this case, the bromine atom would be introduced at the position ortho to both the amino and the fluorine groups, and meta to the hydroxyl group. The directing influence of the potent -NH2 and -OH activating groups would likely dominate, favoring substitution at available ortho and para positions.

The synthesis of the isomeric compound, 2-Amino-5-bromo-3-fluorophenol, has been achieved from 4-bromo-2-fluoro-6-methoxyaniline (B1375358) hydrobromide using boron tribromide in dichloromethane. chemicalbook.com This synthesis, although not starting from this compound, demonstrates the stability of the aminofluorophenol ring system to bromination at a different position.

Table 1: Halogenated Derivatives of this compound

| Compound Name | Molecular Formula | CAS Number |

| 2-Amino-3-bromo-5-fluorophenol | C6H5BrFNO | Not available |

| 2-Amino-5-bromo-3-fluorophenol | C6H5BrFNO | 186309-73-9 |

Nitration of the this compound ring introduces a nitro (-NO2) group, a reaction of significant industrial importance for the synthesis of dyes and other chemical intermediates. Direct nitration of aminophenols can be complex due to the sensitivity of the amino and hydroxyl groups to the strong oxidizing conditions of nitrating agents (typically a mixture of nitric acid and sulfuric acid). These conditions can lead to oxidation of the ring and the formation of undesired byproducts.

To circumvent these issues, a common strategy involves the protection of the amino and/or hydroxyl groups before nitration. For instance, 2-aminophenol (B121084) can be reacted with acetic anhydride (B1165640) to form a benzoxazole (B165842) intermediate. This intermediate can then be nitrated, followed by hydrolysis to yield the desired 2-amino-5-nitrophenol. nih.gov A similar protective strategy could be applied to this compound. For instance, it can be used to synthesize intermediates like 7-fluoro-6-aminobenzo[d]oxazin-3(4H)-one through a series of reactions that include a nitration step on a derivative. guidechem.com

Sulfonation of aminophenols is also a known industrial process. For example, o-aminophenol can be sulfonated using fuming sulfuric acid to produce 4-sulfo-6-aminophenol. google.com A similar approach could likely be used for the sulfonation of this compound, with the regiochemical outcome being influenced by the directing effects of the three substituents.

Table 2: Nitrated and Sulfonated Derivatives

| Compound Name | Molecular Formula | CAS Number |

| 2-Amino-5-nitrophenol | C6H5N2O3 | 121-88-0 |

| 4-Sulfo-6-aminophenol | C6H7NO4S | Not available |

Reactions Involving the Amino Group

The primary amino group of this compound is a key site for a variety of chemical transformations, including acylation, alkylation, diazotization, and the formation of Schiff bases.

The amino group of this compound can readily undergo acylation with acylating agents such as acyl chlorides or anhydrides to form amides. The nitrogen atom of the amino group is generally more nucleophilic than the oxygen atom of the phenolic hydroxyl group, leading to preferential N-acylation under neutral or slightly basic conditions. quora.com This reaction is often used to protect the amino group during other transformations.

Similarly, N-alkylation of the amino group can be achieved using alkyl halides. Selective alkylation of the amino group in aminophenols is a known synthetic procedure. researchgate.net This can be accomplished through direct reaction or via reductive amination, which involves the formation of a Schiff base followed by reduction.

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid (HNO2), which is usually generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). slideshare.netresearchgate.net The resulting diazonium salt is a versatile intermediate.

These diazonium salts are electrophilic and can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. researchgate.net This reaction is the basis for the synthesis of a wide variety of azo dyes. The diazonium salt of this compound could be coupled with various aromatic partners to generate a range of novel azo dyes. The position of coupling on the partner molecule is directed by its existing substituents. stackexchange.com

This compound can react with aldehydes or ketones in a condensation reaction to form Schiff bases (or imines). ijfmr.com This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by an acid or a base and may require heating. iosrjournals.org Schiff bases derived from aminophenols are of interest due to their biological activities and their use as ligands in coordination chemistry. researchgate.net For example, 2-aminophenol is known to react with various substituted benzaldehydes to yield corresponding Schiff bases. researchgate.net A similar reactivity pattern is expected for this compound.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for derivatization, allowing for the formation of ethers and esters. It also participates in the coordination of metal ions.

The hydroxyl group of this compound can be readily converted into an ether linkage. A notable example is its reaction with methyl chloroacetate (B1199739) in the presence of a base, which serves as a key step in the synthesis of more complex heterocyclic systems. In a typical procedure, this compound is treated with methyl chloroacetate in a polar aprotic solvent like dimethylformamide (DMF), with potassium carbonate serving as the base. The reaction is often facilitated by the addition of potassium fluoride (B91410) and proceeds under thermal conditions to afford the corresponding ether product. guidechem.com

The reaction involves the deprotonation of the phenolic hydroxyl group by potassium carbonate, forming a more nucleophilic phenoxide ion. This ion then displaces the chloride from methyl chloroacetate in a Williamson ether synthesis.

Table 1: Etherification of this compound

| Reactant | Reagents | Solvent | Temperature | Product |

| This compound | Methyl chloroacetate, K₂CO₃, KF | DMF | 50-80°C | Methyl 2-((2-amino-5-fluorophenyl)oxy)acetate |

Esterification of the hydroxyl group is another important transformation of this compound. While the amino group can also be acylated, selective O-acylation can be achieved by leveraging the different nucleophilicity of the hydroxyl and amino groups under specific pH conditions. Generally, in a sufficiently acidic medium, the amino group is protonated, which deactivates it as a nucleophile. This allows for the selective acylation of the hydroxyl group by an acylating agent, such as an acyl chloride or anhydride. nih.gov

This chemoselective approach allows for the synthesis of phenolic esters while keeping the amino group free for subsequent reactions. For instance, the reaction of this compound with an acyl chloride (RCOCl) in an acidic solvent like trifluoroacetic acid would be expected to yield the corresponding 2-amino-5-fluorophenyl ester.

Table 2: Plausible Conditions for Selective O-Acylation

| Reactant | Reagents | Solvent | Key Principle | Expected Product |

| This compound | Acyl Chloride (RCOCl) | Trifluoroacetic Acid | Protonation of the amino group prevents N-acylation | 2-Amino-5-fluorophenyl ester |

The ortho-disposed amino and hydroxyl groups of 2-aminophenol derivatives can act as a bidentate ligand, coordinating to a metal center through the nitrogen and oxygen atoms to form stable chelate rings. While specific studies detailing the direct complexation of this compound with metal ions are not extensively documented in the surveyed literature, the general behavior of o-aminophenols is well-established in coordination chemistry.

Often, o-aminophenols are first condensed with aldehydes or ketones to form Schiff base ligands. These multidentate ligands, which incorporate the o-aminophenol framework, form highly stable and well-characterized complexes with a variety of transition metals. The electronic properties of these complexes can be fine-tuned by substituents on the aromatic rings. The fluorine atom in the this compound moiety would be expected to influence the ligand field strength and the redox properties of the resulting metal complex due to its electron-withdrawing nature.

Cyclization Reactions and Heterocyclic Synthesis

The proximate amino and hydroxyl groups make this compound an ideal precursor for the synthesis of fused heterocyclic compounds, particularly benzoxazoles and benzoxazines. These scaffolds are of significant interest in medicinal chemistry and materials science.

Benzoxazoles are a prominent class of heterocyclic compounds synthesized from 2-aminophenols. The reaction of this compound with various electrophilic one-carbon synthons, such as carboxylic acids, acyl chlorides, or aldehydes, leads to the formation of 6-fluorobenzoxazole (B3117181) derivatives.

The most common method involves the condensation of the 2-aminophenol with a carboxylic acid or its derivative, followed by a cyclodehydration step. This reaction is typically promoted by acid catalysts (like polyphosphoric acid) or proceeds under high-temperature conditions. Alternatively, condensation with aldehydes followed by oxidative cyclization provides another route to 2-substituted benzoxazoles. The fluorine substituent is retained on the benzene (B151609) ring of the resulting benzoxazole, providing a valuable handle for modulating the physicochemical properties of the final molecule.

Table 3: Common Methods for Benzoxazole Synthesis from o-Aminophenols

| Reagent | Catalyst/Conditions | Product Type |

| Carboxylic Acids | Polyphosphoric Acid (PPA), Heat | 2-Substituted Benzoxazole |

| Aldehydes | Oxidizing Agent (e.g., O₂, I₂) or Acid Catalyst | 2-Substituted Benzoxazole |

| Acyl Chlorides | Base, then Heat | 2-Substituted Benzoxazole |

This compound is a valuable starting material for the synthesis of fluorinated benzoxazine (B1645224) derivatives. A multi-step synthesis has been reported for the preparation of 7-fluoro-6-aminobenzo[d]oxazin-3(4H)-one. The synthesis begins with the etherification of the hydroxyl group of this compound with methyl chloroacetate. guidechem.com The resulting intermediate undergoes a subsequent nitration reaction, followed by a reduction of the nitro group and cyclization to form the final benzoxazinone (B8607429) ring system. guidechem.com This synthetic pathway highlights the utility of this compound in building complex, multi-functionalized heterocyclic frameworks.

Skraup Synthesis for Quinolines (e.g., 6-fluoro-8-quinolinol)

The Skraup synthesis is a classic and effective method for the preparation of quinolines. In the context of this compound, this reaction provides a direct route to fluoro-substituted quinolinols. A notable example is the synthesis of 6-fluoro-8-quinolinol.

The reaction involves treating this compound with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as arsenic acid or the nitro compound corresponding to the starting amine. The glycerol dehydrates in the acidic medium to form acrolein, which then undergoes a Michael addition with the aminophenol. Subsequent cyclization and dehydrogenation (oxidation) lead to the formation of the quinoline (B57606) ring system.

A successful preparation of 6-fluoro-8-quinolinol from this compound via the Skraup synthesis has been reported with a yield of 57%. mdpi.comguidechem.com This particular derivative is of interest due to the biological activities associated with 8-quinolinol and its halogenated analogues.

Other Azaheterocyclic Ring Formations

Beyond the Skraup synthesis for quinolines, the bifunctional nature of this compound, possessing both an amino and a hydroxyl group in an ortho-relationship, makes it a valuable precursor for a variety of other azaheterocyclic ring systems. These reactions typically involve condensation with bifunctional reagents, leading to the formation of five- or six-membered heterocyclic rings.

One significant application is in the synthesis of benzoxazoles . The general synthesis of benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivatives (such as aldehydes, acyl chlorides, or esters). This reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the oxazole (B20620) ring. While many synthetic methods for benzoxazoles exist, the fundamental reaction utilizes the ortho-amino and hydroxyl functionalities of precursors like this compound.

Furthermore, this compound can be utilized in the formation of phenoxazines . Phenoxazine (B87303) synthesis often involves the oxidative coupling of two molecules of an o-aminophenol or the condensation of an o-aminophenol with a catechol or quinone derivative. Another approach involves the reaction of an o-aminophenol with a dihaloarene containing activating groups, leading to a double nucleophilic substitution to form the central phenoxazine ring.

Role in Pharmaceutical Intermediate Synthesis

This compound is a well-established starting material in the synthesis of a diverse range of pharmaceutical compounds. gavinpublishers.comscispace.com Its utility as an organic intermediate allows for the creation of more complex molecules with therapeutic potential.

Precursor for Anti-Cancer Agents and Therapeutic Drugs

The compound is utilized in the synthesis of various drugs, including those developed for oncology. scispace.com A notable example is its use in creating derivatives with potential antitumoral activity. Research has been conducted on 2-Amino-7-fluorophenazine 5,10-dioxide, a bioreducible prodrug derived from the 2-aminophenol scaffold, which has shown potential anticancer activity against hypoxic tumors, such as in models of breast cancer. guidechem.com

Synthesis of Fluoroquinolones and Aminoglycosides

This compound serves as a starting material for the synthesis of important classes of antibiotics, including fluoroquinolones and aminoglycosides. scispace.com These classes of drugs are critical in treating a wide range of bacterial infections.

Development of 2-Aminophenol Derivatives with Biological Activity

The 2-aminophenol structure is a key pharmacophore that can be chemically modified to produce derivatives with specific biological activities. For instance, this compound is used to create fluorinated benzoxazoles, a class of heterocyclic compounds investigated for various pharmaceutical applications. escholarship.org Furthermore, the broader class of 2-aminophenol derivatives has been developed to act as inhibitors of enzymes like 5-lipoxygenase, which is involved in inflammatory pathways. google.com A specific synthetic pathway shows that this compound can be used to prepare the intermediate 7-fluoro-6-aminobenzo[d]oxazin-3(4H)-one, demonstrating its role in building more complex heterocyclic systems.

| Derivative Class | Synthetic Application | Potential Biological Activity |